

GSK583: A Preclinical Odyssey of a Potent and Selective RIPK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Discovery and Development of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (**GSK583**)

This technical guide provides a comprehensive overview of the discovery, preclinical development, and pharmacological characterization of **GSK583**, a highly potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). Developed by GlaxoSmithKline, **GSK583** emerged from a focused effort to identify novel therapeutic agents for inflammatory diseases by targeting the NOD-like receptor (NLR) signaling pathway. While **GSK583** demonstrated significant promise as a preclinical tool, its development was ultimately halted due to off-target liabilities, precluding its advancement into clinical trials. This document details the scientific journey of **GSK583**, from its initial identification to the elucidation of its mechanism of action and the challenges that prevented its clinical progression.

Introduction: The Rationale for Targeting RIPK2

Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical signaling partner for the intracellular pattern recognition receptors NOD1 and NOD2.[1] Upon recognition of bacterial peptidoglycans, NOD1 and NOD2 recruit and activate RIPK2, initiating downstream signaling cascades that lead to the production of pro-inflammatory cytokines.[2] Dysregulation of this pathway has been implicated in the pathogenesis of various inflammatory and autoimmune diseases, including Crohn's disease and ulcerative colitis.[3][4] Consequently, the development of small molecule inhibitors of RIPK2 kinase activity presented a promising therapeutic



strategy. **GSK583** was identified through these efforts as a potent and selective inhibitor of RIPK2.[5]

Discovery and Optimization

GSK583 was developed through structure-activity relationship (SAR) studies aimed at improving the potency and selectivity of initial screening hits.[6][7] The core chemical structure of **GSK583** is a 4-aminoquinoline derivative.[6] X-ray co-crystal structures of **GSK583** bound to the ATP-binding pocket of RIPK2 revealed key interactions, including a critical hydrogen bond between the N1 of the indazole moiety and the side chain of Asp164 in the kinase domain.[6][8] This structural understanding guided the optimization of the molecule for enhanced potency and selectivity.

Mechanism of Action and In Vitro Potency

GSK583 is an ATP-competitive inhibitor of RIPK2 kinase activity.[9] By binding to the ATP pocket, it prevents the autophosphorylation of RIPK2, a crucial step in the activation of downstream signaling pathways such as NF-κB and MAPK.[1][2] This inhibition ultimately leads to a reduction in the production of inflammatory cytokines.

The in vitro potency of **GSK583** has been extensively characterized across various assays, as summarized in the table below.



Assay Type	Target/Stimulus	Species	IC50	Reference(s)
Cell-free Kinase Assay	RIPK2	Human	5 nM	[10][11][12]
Cell-free Kinase Assay	RIPK2	Rat	2 nM	
Cell-free Binding Assay	RIPK3	Human	16 nM	[10]
MDP-stimulated TNFα Production	Primary Human Monocytes	Human	8 nM	[4][10]
MDP-induced TNFα Production	Whole Blood	Human	237 nM	[4][11]
MDP-induced TNFα Production	Whole Blood	Rat	133 nM	[11]
TNFα Production	Human Crohn's Disease Biopsy Explants	Human	~200 nM	[10][13]
IL-6 Production	Human Crohn's Disease Biopsy Explants	Human	~200 nM	[10][13]
TNFα Production	Human Ulcerative Colitis Biopsy Explants	Human	~200 nM	[13]
IL-6 Production	Human Ulcerative Colitis Biopsy Explants	Human	~200 nM	[13]

Kinase Selectivity

A critical aspect of the development of any kinase inhibitor is its selectivity profile. **GSK583** demonstrated excellent selectivity for RIPK2 when screened against a large panel of kinases.

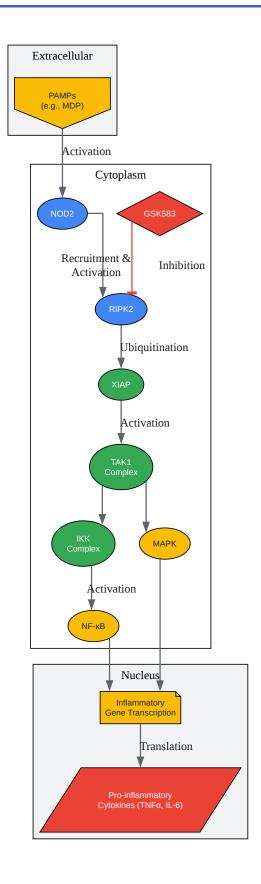


Selectivity Data	Details	Reference(s)
Kinase Panel Screen	At 1 μ M, GSK583 showed little inhibition of a panel of 300 kinases.	[11]
Specific Kinases with Some Inhibition	BRK and Aurora A showed some level of inhibition.	
Comparison to other Kinases	Highly selective over p38α and VEGFR2.	[11]

Cellular Activity and Signaling Pathway Inhibition

GSK583 effectively blocks NOD1 and NOD2-mediated signaling in cellular assays. Treatment with **GSK583** leads to a dose-dependent inhibition of pro-inflammatory cytokine production upon stimulation with NOD1/2 agonists.[10] Notably, at a concentration of 1 μ M, **GSK583** demonstrated complete inhibition of NOD1 and NOD2 signaling, while showing little to no effect on signaling downstream of Toll-like receptors (TLR2, TLR4, TLR7) or cytokine receptors (IL-1R, TNFR).[10] This highlights the specific role of **GSK583** in targeting the RIPK2-dependent pathway.





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Caption: **GSK583** inhibits the NOD2-RIPK2 signaling pathway.



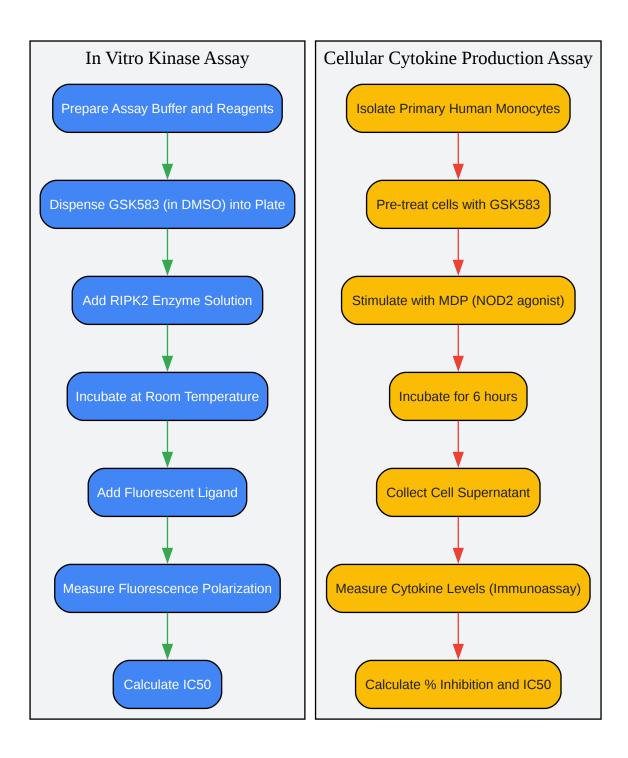
Experimental Protocols In Vitro Kinase Assay (Fluorescence Polarization)

A fluorescence polarization (FP) based binding assay was utilized to determine the IC50 of **GSK583** against RIPK2.[10] The assay buffer consisted of 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, and 1 mM CHAPS.[11] A fluorescently labeled ligand competitive with the inhibitor was used at a concentration of 5 nM.[11] Test compounds were serially diluted in 100% DMSO and 100 nL was dispensed into multiwell plates. 5 μ L of RIPK2 enzyme solution was added and incubated for 10 minutes at room temperature before the addition of the fluorescent ligand.[11] The fluorescence polarization was then measured to determine the extent of inhibitor binding.

Cellular Assay for Cytokine Production

To assess the cellular activity of **GSK583**, primary human monocytes were pre-treated with the inhibitor for 30 minutes.[10] The cells were then stimulated for 6 hours with ligands for various pattern recognition receptors, including muramyl dipeptide (MDP) for NOD2.[10] The release of pro-inflammatory cytokines, such as TNFα and IL-8, into the cell culture supernatant was measured by immunoassay.[10] The percentage of inhibition and IC50 values were calculated based on the reduction in cytokine levels compared to vehicle-treated controls.[10]





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Caption: Workflow for in vitro and cellular assays of GSK583.

Pharmacokinetics



Pharmacokinetic (PK) studies in rodents indicated that **GSK583** had low clearance, moderate volumes of distribution, and moderate oral bioavailability.[10][13] While these properties were sufficient for its use as a preclinical tool in acute inflammation models, they were considered suboptimal for progression as a clinical drug candidate.[6][10]

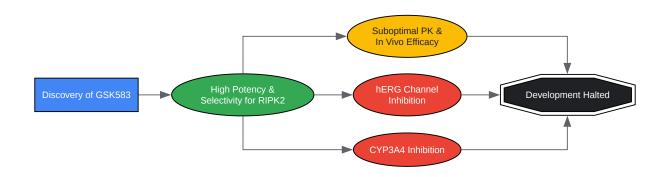
PK Parameter	Rat	Mouse	Reference(s)
Clearance	Low	Low	[10][13]
Volume of Distribution	Moderate	Moderate	[10][13]
Oral Bioavailability	Moderate (39%)	Moderate	[10][13]

Limitations and Discontinuation of Development

Despite its high potency and selectivity for RIPK2, the development of **GSK583** was terminated due to a combination of limiting factors.[6] The primary reasons for its discontinuation were:

- hERG Ion Channel Activity: GSK583 exhibited potent interaction with the hERG (human Ether-a-go-go-Related Gene) potassium ion channel.[4][6][13] Inhibition of the hERG channel is a significant safety concern in drug development as it can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.
- CYP3A4 Inhibition: The compound also showed inhibitory activity against Cytochrome P450 3A4 (CYP3A4), a key enzyme involved in the metabolism of a large number of drugs.[10] This presented a risk for drug-drug interactions.
- Suboptimal Pharmacokinetics and In Vivo Efficacy: The pharmacokinetic profile and in vivo efficacy in certain inflammation models were not considered optimal for a clinical candidate.
 [6]





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Caption: Decision pathway for the discontinuation of **GSK583** development.

Conclusion: A Valuable Preclinical Tool

Although **GSK583** did not advance to clinical trials, its discovery and characterization have been instrumental in validating RIPK2 as a therapeutic target for inflammatory diseases.[5] It has served as a valuable tool compound for elucidating the role of RIPK2 in NOD1 and NOD2-mediated disease pathogenesis in a variety of in vitro, in vivo, and ex vivo experiments.[5] The knowledge gained from the **GSK583** program, including the challenges related to off-target effects, has informed the development of next-generation RIPK2 inhibitors with improved safety profiles.[1][6] The journey of **GSK583** underscores the complexities of drug development and the importance of a multifaceted approach that considers not only potency and selectivity but also a comprehensive safety and pharmacokinetic profile.

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- To cite this document: BenchChem. [GSK583: A Preclinical Odyssey of a Potent and Selective RIPK2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607852#discovery-and-development-of-gsk583]

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